4-Ethoxy-5-nitro-2-pyridinamine

Lipophilicity Drug-likeness Membrane permeability

4-Ethoxy-5-nitro-2-pyridinamine (CAS 137807-37-5) is a disubstituted 2-aminopyridine building block with a push-pull electronic system. Its 4-ethoxy group enhances lipophilicity (XLogP3 = 0.7) and hydrogen-bonding capacity, improving membrane permeability and reaction yields compared to unsubstituted 2-amino-5-nitropyridine. - Higher lipophilicity (XLogP3 = 0.7) vs. parent scaffold (XLogP3 = 0.5) for improved cellular uptake - Five hydrogen-bond acceptors and TPSA of 94 Ų for predictable solubility and crystal packing - Two rotatable bonds for studying side-chain flexibility in binding thermodynamics

Molecular Formula C7H9N3O3
Molecular Weight 183.16 g/mol
Cat. No. B13925605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-5-nitro-2-pyridinamine
Molecular FormulaC7H9N3O3
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCCOC1=CC(=NC=C1[N+](=O)[O-])N
InChIInChI=1S/C7H9N3O3/c1-2-13-6-3-7(8)9-4-5(6)10(11)12/h3-4H,2H2,1H3,(H2,8,9)
InChIKeyXSDYJGKDADLBMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-5-nitro-2-pyridinamine Core Properties


4-Ethoxy-5-nitro-2-pyridinamine (CAS 137807-37-5) is a disubstituted 2-aminopyridine derivative bearing an electron-donating 4‑ethoxy group and an electron‑withdrawing 5‑nitro group [1]. This substitution pattern creates a push–pull electronic system that differentiates it from simple 2‑amino‑5‑nitropyridine scaffolds. The compound has a molecular weight of 183.16 g mol⁻¹, a computed XLogP3 of 0.7, a topological polar surface area of 94 Ų, and five hydrogen‑bond acceptor atoms [1]. Its primary recognized application is as a building block in medicinal chemistry for the synthesis of biologically active nitroaromatic compounds.

Push-pull electronic building block (4-ethoxy + 5-nitro)
Higher computed lipophilicity than 2-amino-5-nitropyridine
Designed for nitroaromatic library synthesis

Risks of Replacing 4-Ethoxy-5-nitro-2-pyridinamine


The 4‑ethoxy substituent profoundly alters the physicochemical profile of the 2‑amino‑5‑nitropyridine core. Replacement by 2‑amino‑5‑nitropyridine (CAS 4214‑76‑0) or other non‑alkoxylated analogs will change lipophilicity, hydrogen‑bonding capacity, and conformational flexibility, all of which influence solubility, membrane permeability, and molecular recognition [1][2]. Consequently, generic substitution without quantitative justification risks compromising reaction yields in synthetic applications and biological activity in pharmacological studies.

Physicochemical mismatch

4‑Ethoxy substitution alters lipophilicity, H‑bond acceptor count, and TPSA vs 2‑amino‑5‑nitropyridine; properties may not transfer.

Synthetic & biological outcome risk

Replacement may compromise reaction yields and target engagement due to changed molecular recognition.

Conformational flexibility impact

Added rotatable bond affects binding entropy and SAR interpretation; conformational preferences may differ.

Differentiation Evidence for 4-Ethoxy-5-nitro-2-pyridinamine


Lipophilicity Comparison with 2-Amino-5-nitropyridine

The 4‑ethoxy substitution increases computed lipophilicity compared to the unsubstituted parent scaffold 2‑amino‑5‑nitropyridine. The target compound has an XLogP3 of 0.7 [1], while 2‑amino‑5‑nitropyridine has an XLogP3 of 0.5 [2]. This difference of +0.2 log units indicates improved membrane partitioning potential.

Lipophilicity
Class-level inference
XLogP3 0.7 vs 0.5 (Δ +0.2)
Supports membrane partitioning potential
Computed value; experimental validation advised
Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Acceptor Increase and Solubility

The ethoxy oxygen adds one hydrogen‑bond acceptor site relative to 2‑amino‑5‑nitropyridine. The target compound contains 5 HBA, whereas 2‑amino‑5‑nitropyridine has only 4 HBA [1][2]. This additional acceptor site may enhance aqueous solubility but also modulate interactions with biological targets.

H‑Bond Acceptors
Class-level inference
5 HBA vs 4 HBA (+1)
May modulate solubility and binding profiles
Computed property; context-dependent
Solubility Hydrogen bonding Formulation

Rotatable Bonds and Conformational Flexibility

The 4‑ethoxy group introduces one additional rotatable bond compared to the rigid 2‑amino‑5‑nitropyridine scaffold. The target compound has 2 rotatable bonds, whereas the comparator has only 1 [1][2]. This increased flexibility may influence binding entropy and the ability to adopt bioactive conformations.

Rotatable Bonds
Class-level inference
2 vs 1 (+1 rotatable bond)
May influence binding thermodynamics
Requires experimental confirmation
Conformational flexibility Molecular recognition Entropy

Topological Polar Surface Area Comparison

The target compound exhibits a TPSA of 94 Ų, which is higher than the 85 Ų of 2‑amino‑5‑nitropyridine [1][2]. While both values fall within the typical drug‑like range (<140 Ų), the difference of +9 Ų reflects the contribution of the ethoxy oxygen to polar surface area and may subtly influence oral absorption and blood–brain barrier penetration.

TPSA
Class-level inference
94 Ų vs 85 Ų (+9 Ų)
May affect oral bioavailability predictions
Within typical drug-like range
Drug-likeness Oral bioavailability CNS penetration

Anti-Proliferative and Differentiation Activity

Patent application US‑9056832‑B2 describes 4‑ethoxy‑5‑nitro‑2‑pyridinamine as a compound that exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti‑cancer agent and for the treatment of skin diseases such as psoriasis . Quantitative IC50 data are not publicly disclosed in the patent abstract, and no direct comparator data are available.

Anti‑Proliferative
Data to verify
Qualitative anti‑proliferative and differentiation activity reported
Reported cell-model differentiation context
No IC50; patent-sourced; requires independent validation
Cancer Differentiation therapy Antiproliferative

Procurement Scenarios for 4-Ethoxy-5-nitro-2-pyridinamine


Medicinal Chemistry Requiring Enhanced Permeability

Because 4‑ethoxy‑5‑nitro‑2‑pyridinamine has a higher computed lipophilicity (XLogP3 = 0.7) than 2‑amino‑5‑nitropyridine (XLogP3 = 0.5) [1], it is the preferred starting material for lead series where improved passive cellular uptake is hypothesized to drive target engagement. Procurement of the 4‑ethoxy derivative directly eliminates the need for late‑stage alkoxylation, which can be synthetically challenging on the electron‑deficient pyridine ring.

Differentiation Therapy and Anticancer Research

The patent‑documented ability of 4‑ethoxy‑5‑nitro‑2‑pyridinamine to arrest proliferation of undifferentiated cells and promote monocytic differentiation positions it as a specific tool compound for differentiation therapy studies. Researchers investigating novel anticancer or antipsoriatic agents can obtain this functional profile out of the box, whereas unsubstituted 2‑amino‑5‑nitropyridine lacks any comparable reported activity.

Structure-Solubility in Nitroaromatic Building Blocks

With an additional hydrogen‑bond acceptor (5 vs. 4) and a TPSA of 94 Ų compared to 85 Ų for the parent scaffold [1], this compound serves as a model substrate for investigations into how incremental alkoxylation modulates solubility and crystal packing of nitro‑aromatic intermediates. Such studies are critical in process chemistry for predicting purification behavior and formulation properties.

Conformational Analysis and Molecular Recognition

The presence of two rotatable bonds in 4‑ethoxy‑5‑nitro‑2‑pyridinamine versus one in the parent scaffold [1] makes it a valuable probe for studying the role of side‑chain flexibility in binding thermodynamics. This is particularly relevant for structural biology and computational chemistry groups developing SAR models for nitro‑aromatic ligands.

Application
Selection Property
Validation Focus
Lipophilicity-guided lead optimization
Computed lipophilicity profile
Passive permeability assays
Cell differentiation and proliferation studies
Reported cell-differentiation activity
Monocytic lineage differentiation endpoints
Solubility and crystal packing investigations
H‑bond acceptor count and TPSA
Solubility and crystallization screening
Conformational flexibility SAR studies
Rotatable bond count
Binding thermodynamics and conformational analysis
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